molecular formula C15H11NO2 B6375997 4-(3-Acetylphenyl)-2-cyanophenol CAS No. 1261941-77-8

4-(3-Acetylphenyl)-2-cyanophenol

Cat. No.: B6375997
CAS No.: 1261941-77-8
M. Wt: 237.25 g/mol
InChI Key: XXQZVBCMGHLZKD-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-cyanophenol is a phenolic compound featuring a cyano group at the 2-position of the phenol ring and a 3-acetylphenyl substituent at the 4-position. This combination of functional groups suggests applications in organic synthesis, coordination chemistry, or pharmaceutical intermediates.

Properties

IUPAC Name

5-(3-acetylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10(17)11-3-2-4-12(7-11)13-5-6-15(18)14(8-13)9-16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZVBCMGHLZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684743
Record name 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-77-8
Record name 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-2-cyanophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or acetyl derivatives.

Scientific Research Applications

4-(3-Acetylphenyl)-2-cyanophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-cyanophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

2-Cyanophenol (CAS 611-20-1)

  • Structure: A simpler derivative with a single cyano group at the 2-position of phenol.
  • Molecular Formula: C₇H₅NO (MW = 119.12 g/mol).
  • Key Properties :
    • Melting point: 95–98°C .
    • Reactivity: The absence of additional substituents (e.g., acetyl or aryl groups) limits its steric hindrance, making it more reactive in nucleophilic substitutions or condensations compared to bulkier analogs.

2-Cyano-4-(3-cyano-2-fluorophenyl)phenol (CAS 1261931-97-8)

  • Structure: Features dual cyano groups (at 2- and 3-positions) and a fluorine atom at the 2-position of the adjacent phenyl ring.
  • Molecular Formula : C₁₄H₇FN₂O (MW = 238.22 g/mol) .
  • Key Properties: Fluorine substitution increases electronegativity and metabolic stability, making it advantageous in medicinal chemistry.
  • Differentiation : The fluorine atom introduces steric and electronic effects absent in the acetyl-substituted compound, which may alter reactivity in cross-coupling reactions or binding affinities in biological systems.

4-(3-Chloro-2-cyanoanilino)phenyl Acetate (CAS 83768-39-2)

  • Structure: Combines a chloro-substituted cyanoaniline group with an acetate ester.
  • Molecular Formula : C₁₅H₁₂ClN₂O₂ (MW = 296.72 g/mol) .
  • Key Properties :
    • The acetate group improves lipophilicity, favoring membrane permeability in drug design.
    • Chlorine enhances halogen bonding, a feature absent in the acetylphenyl analog.
  • Differentiation: The anilino linkage and ester functional group distinguish this compound from 4-(3-Acetylphenyl)-2-cyanophenol, which lacks such moieties. This structural divergence suggests divergent synthetic pathways and applications.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₅H₁₁NO₂ 237.26 (calculated) Acetylphenyl, cyano High polarity, potential conjugation
2-Cyanophenol C₇H₅NO 119.12 Cyano Low steric hindrance, high reactivity
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol C₁₄H₇FN₂O 238.22 Fluorine, dual cyano Enhanced metabolic stability
4-(3-Chloro-2-cyanoanilino)phenyl Acetate C₁₅H₁₂ClN₂O₂ 296.72 Chlorine, acetate ester, anilino Halogen bonding, lipophilicity

Research Findings and Implications

  • Synthetic Utility : The absence of halogen or ester groups in the target compound may simplify synthesis but limit diversification in downstream modifications.
  • Biological Relevance : Fluorine and chlorine analogs (e.g., ) are more likely candidates for drug discovery due to their stability and binding properties, whereas the acetylphenyl variant may serve as a precursor in materials science.

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